molecular formula C8H12ClN3O2 B1409152 Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride CAS No. 1809144-70-4

Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride

Cat. No. B1409152
CAS RN: 1809144-70-4
M. Wt: 217.65 g/mol
InChI Key: SRIIJOWUQDFPIC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride” is a chemical compound with the formula C8H12ClN3O2 and a molecular weight of 217.65 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

This compound serves as a precursor in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives. These derivatives are obtained when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux with MeONa in BuOH . The resulting compounds have a wide range of biological activities, including antiproliferative and antimicrobial effects.

Anti-inflammatory Applications

Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride is used in the development of anti-inflammatory agents. Pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators . This includes the suppression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.

Antitumor Activity

Derivatives of this compound have shown promising results in antitumor applications. For instance, piritrexim, a derivative, has been found to inhibit dihydrofolate reductase (DHFR) and demonstrate significant antitumor effects on carcinosarcoma in rats .

Broad Therapeutic Potential

The pyrimidine scaffold, to which Methyl 2-amino-3-(pyrimidin-5-yl)propanoate hydrochloride contributes, is known for its therapeutic applications across various domains. These include antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Cyclin-dependent Kinase (CDK4) Inhibition

Pyrido[2,3-d]pyrimidin-7-one derivatives, synthesized from this compound, act as inhibitors of cyclin-dependent kinase (CDK4), which is crucial in cell cycle regulation. These inhibitors are noteworthy for their potential in cancer therapy .

Antimicrobial and Antiviral Activities

The compound’s derivatives are also explored for their antimicrobial and antiviral activities. They are part of a class of compounds that have been effective against a variety of microbial and viral pathogens, contributing to the development of new treatments for infectious diseases .

Safety and Hazards

According to Sigma-Aldrich, the compound has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H319, which indicates that it causes serious eye irritation . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . The compound is classified as Eye Irrit. 2, indicating that it causes eye irritation .

properties

IUPAC Name

methyl 2-amino-3-pyrimidin-5-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)7(9)2-6-3-10-5-11-4-6;/h3-5,7H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIIJOWUQDFPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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